

Spectroscopic data for N-(hydroxymethyl)nonanamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>N</i> -(hydroxymethyl)nonanamide
CAS No.:	130535-83-0
Cat. No.:	B137683

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An In-depth Technical Guide to the Spectroscopic Characterization of **N-(hydroxymethyl)nonanamide**

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for **N-(hydroxymethyl)nonanamide**, a molecule of interest in various chemical and biomedical research fields. As a fatty acid amide, its structure and purity are critical for its function, and therefore, a thorough understanding of its spectroscopic signature is paramount. This document offers an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and practical laboratory insights.

Molecular Structure and Spectroscopic Overview

N-(hydroxymethyl)nonanamide is comprised of a nine-carbon aliphatic chain (nonanamide) attached to a hydroxymethyl group via an amide linkage. This unique structure gives rise to a distinct spectroscopic fingerprint that can be used for its identification and characterization.

Figure 1: Chemical structure of **N-(hydroxymethyl)nonanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **N-(hydroxymethyl)nonanamide**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **N-(hydroxymethyl)nonanamide** is expected to show distinct signals for the protons of the nonanamide chain, the N-H proton, the O-H proton, and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the amide and hydroxyl groups.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
CH_3 (nonanamide)	~0.8-0.9	Triplet	3H
$(\text{CH}_2)_6$ (nonanamide)	~1.2-1.6	Multiplet	12H
$\alpha\text{-CH}_2$ (to C=O)	~2.1-2.3	Triplet	2H
N- CH_2 -O	~4.5-5.0	Doublet	2H
N-H	~6.0-7.0	Broad Singlet	1H
O-H	Variable	Broad Singlet	1H

Note: The chemical shifts of N-H and O-H protons can be highly variable and are dependent on solvent, concentration, and temperature.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal.

Carbon Assignment	Expected Chemical Shift (ppm)
C=O	~175-178
N-CH ₂ -O	~65-70
α-CH ₂ (to C=O)	~35-38
(CH ₂) ₆	~22-32
CH ₃	~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-(hydroxymethyl)nonanamide** will be dominated by the characteristic absorptions of the amide and hydroxyl groups.

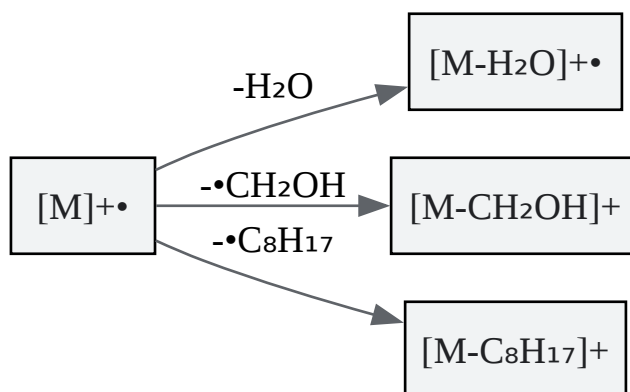
Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration
O-H (alcohol)	3200-3600 (broad)	Stretching
N-H (amide)	3100-3500 (moderate)	Stretching
C-H (aliphatic)	2850-3000	Stretching
C=O (amide I)	1630-1680	Stretching
N-H (amide II)	1510-1570	Bending
C-N	1350-1450	Stretching
C-O	1000-1250	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-(hydroxymethyl)nonanamide**, Electron Ionization (EI) would likely lead to fragmentation, while a softer ionization technique like Electrospray Ionization (ESI) would be more likely to show the molecular ion peak.

Expected Fragmentation Pattern (EI-MS):

The fragmentation of **N-(hydroxymethyl)nonanamide** is expected to proceed through several key pathways. A related compound, N-(Hydroxymethyl)decanamide, shows a fragmentation pattern that can be used as a reference. Key fragmentation mechanisms include the loss of a water molecule and cleavage of the C-N bonds.



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Figure 2: Proposed fragmentation pathway for **N-(hydroxymethyl)nonanamide** in EI-MS.

Expected m/z Values:

- $[M]^+\bullet$: The molecular ion peak for $\text{C}_{10}\text{H}_{21}\text{NO}_2$ is expected at m/z 187.
- $[M-\text{H}_2\text{O}]^+\bullet$: Loss of water would result in a peak at m/z 169.
- $[M-\text{CH}_2\text{OH}]^+$: Loss of the hydroxymethyl radical would result in a peak at m/z 156.
- $[M-\text{C}_8\text{H}_{17}]^+$: Cleavage of the alkyl chain would result in a peak at m/z 74.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **N-(hydroxymethyl)nonanamide**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve ~5-10 mg of **N-(hydroxymethyl)nonanamide** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- **¹³C NMR Acquisition:** Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.
- **Data Acquisition (ESI-MS):** Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.
- **Data Acquisition (EI-MS):** Introduce the sample via a direct insertion probe or a GC inlet.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of **N-(hydroxymethyl)nonanamide**. This data is essential for confirming the identity and purity of the compound in research and development settings. The methodologies and expected spectral features outlined in this guide provide a robust framework for the analysis of this and related molecules.

References

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- To cite this document: BenchChem. [Spectroscopic data for N-(hydroxymethyl)nonanamide (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137683/docs#spectroscopic-data-for-n-hydroxymethyl-nonanamide-nmr-ir-ms>]

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